molecular formula C23H20N6O B1684144 Mocetinostat CAS No. 726169-73-9

Mocetinostat

Katalognummer B1684144
CAS-Nummer: 726169-73-9
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: HRNLUBSXIHFDHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mocetinostat, also known as MGCD0103, is a benzamide histone deacetylase inhibitor . It is currently undergoing clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin’s lymphoma, and acute myelogenous leukemia .


Synthesis Analysis

Mocetinostat has been synthesized using pyridine-3-boronic acid as a starting material. The synthesis process involves three steps and the structure of Mocetinostat was verified by ¹H-NMR, ¹³C-NMR, and ESI-MS .


Molecular Structure Analysis

Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . It is a Class 1-selective histone deacetylase (HDAC) inhibitor .


Chemical Reactions Analysis

Mocetinostat exhibits favorable pharmacokinetic and pharmacodynamic profiles, demonstrating target inhibition and clinical responses . It induces cell death and autophagy, synergizes with proteasomal inhibitors, and affects non-histone targets, such as microtubules .


Physical And Chemical Properties Analysis

Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . Its chemical formula is C23H20N6O .

Zukünftige Richtungen

Mocetinostat has shown promising results in clinical trials for various cancers . It has also been found to activate Krüppel-like factor 4 and protect against tissue destruction and inflammation in osteoarthritis . This suggests that Mocetinostat could potentially be used as a disease-modifying osteoarthritis drug .

Eigenschaften

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222945
Record name Mocetinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Peroxidase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16483
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.
Record name Mocetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mocetinostat

CAS RN

726169-73-9, 9003-99-0
Record name Mocetinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=726169-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mocetinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mocetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peroxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mocetinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peroxidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOCETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mocetinostat
Reactant of Route 2
Reactant of Route 2
Mocetinostat
Reactant of Route 3
Reactant of Route 3
Mocetinostat
Reactant of Route 4
Reactant of Route 4
Mocetinostat
Reactant of Route 5
Mocetinostat
Reactant of Route 6
Mocetinostat

Q & A

Q1: What is the primary target of Mocetinostat?

A: Mocetinostat is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor. [] It specifically targets and inhibits Class I HDACs, namely HDAC1, HDAC2, and HDAC3, and Class IV HDAC11. [, , , , , , , ]

Q2: How does Mocetinostat's inhibition of HDACs affect cancer cells?

A: HDACs typically remove acetyl groups from histones, leading to tighter DNA packing and suppression of gene expression, including tumor suppressor genes. Mocetinostat, by inhibiting HDACs, promotes histone acetylation, leading to a more relaxed chromatin structure and enabling the expression of tumor suppressor genes. [, , , , , , , , , , , ]

Q3: What are the downstream effects of Mocetinostat's HDAC inhibition in cancer cells?

A3: Mocetinostat's inhibition of HDACs triggers various downstream effects in cancer cells, including:

  • Induction of Apoptosis: Mocetinostat increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, ultimately promoting programmed cell death (apoptosis) in cancer cells. [, , , , , ]
  • Cell Cycle Arrest: By modulating the expression of cell cycle regulators, such as E2F1, Mocetinostat can arrest the cell cycle, preventing uncontrolled cancer cell proliferation. [, , ]
  • Inhibition of Angiogenesis: Studies have shown that Mocetinostat can reduce the formation of new blood vessels (angiogenesis) in tumors, limiting their access to nutrients and oxygen, thus hindering growth and spread. []
  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): Mocetinostat can reverse EMT, a process associated with increased tumor aggressiveness and metastasis, by suppressing the expression of EMT-promoting transcription factors like ZEB1. This, in turn, can restore sensitivity to chemotherapy in resistant cancer cells. [, , ]
  • Enhancement of Immune Response: Research suggests that Mocetinostat can augment the anti-tumor immune response by increasing tumor antigen presentation machinery, downregulating immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells (MDSCs), and promoting the activity of cytotoxic T cells. [, , , , ]

Q4: Does Mocetinostat's activity extend beyond histone modification?

A: Yes, in addition to histones, Mocetinostat can also impact the acetylation status of non-histone proteins, contributing to its anti-cancer effects. For example, it can affect microtubule dynamics, potentially contributing to its anti-proliferative effects. []

Q5: What is the molecular formula and weight of Mocetinostat?

A5: Although the research papers provided don't explicitly state the molecular formula and weight of Mocetinostat, this information can be readily found in publicly accessible chemical databases. Please refer to these resources for detailed structural information.

A: The provided research articles primarily focus on Mocetinostat's preclinical and clinical development as an anti-cancer agent, with a particular emphasis on its mechanism of action, efficacy, and safety profile. While some papers touch upon its pharmacokinetic properties [], they do not delve into the specific aspects mentioned above. Further investigation into dedicated materials science, chemical engineering, and environmental science literature would be necessary to acquire information regarding these specific domains.

Q6: Have any structure-activity relationship (SAR) studies been conducted on Mocetinostat?

A: While the provided research doesn't extensively detail specific SAR studies for Mocetinostat, one study explored the replacement of the pyrimidine ring in Mocetinostat with chiral heterocycles. They found that compounds containing a 2-amino-linked dihydrooxazole ring exhibited increased potency and selectivity towards HDAC3 compared to Mocetinostat. []

Q7: What is known about the stability and formulation of Mocetinostat?

A7: The provided articles predominantly focus on Mocetinostat's biological activity and do not provide comprehensive details about its stability under various conditions or specific formulation strategies employed.

Q8: What are the SHE regulations surrounding Mocetinostat?

A8: The provided research articles primarily focus on the preclinical and clinical investigation of Mocetinostat. As an investigational drug, specific SHE regulations surrounding its manufacturing and handling would be subject to evolving guidelines and regulations set by regulatory bodies like the FDA and EMA.

Q9: What is known about the pharmacokinetics of Mocetinostat?

A: One study investigated the pharmacokinetic profile of Mocetinostat in rats. Following oral administration, Mocetinostat demonstrated a bioavailability of 29.3%. The study highlighted its rapid absorption, long elimination half-life, and sustained HDAC inhibition. []

Q10: How does Mocetinostat's pharmacokinetic profile contribute to its potential as a therapeutic?

A: Mocetinostat's favorable pharmacokinetic properties, including its oral bioavailability, long half-life, and sustained target inhibition, are crucial for its potential as a therapeutic. These features allow for convenient dosing regimens and prolonged drug exposure, which are essential for achieving optimal therapeutic outcomes. [, ]

Q11: What cancer types have shown sensitivity to Mocetinostat in preclinical studies?

A11: Preclinical studies have demonstrated Mocetinostat's anti-cancer activity in various cancer models, including:

  • Leiomyosarcoma (LMS): Mocetinostat demonstrated potent anti-LMS effects both alone and in combination with gemcitabine, inhibiting cell growth, enhancing apoptosis, and reducing tumor growth in vivo. Notably, it downregulated gemcitabine-resistance markers and upregulated a gemcitabine-sensitivity marker, suggesting its potential in overcoming chemoresistance. []
  • Breast Cancer: Mocetinostat effectively inhibited the growth of the 4T1 breast cancer cell line, reduced cell migration, induced apoptosis, and downregulated key signaling pathways like PI3K/Akt. It synergized with capecitabine, showcasing potential for combination therapy. []
  • Rhabdomyosarcoma (RMS): Mocetinostat showed promising activity in RMS models, both in vitro and in vivo. It exhibited synergistic effects with vinorelbine, highlighting its potential for combination therapies in RMS. []
  • Glioblastoma: In glioblastoma cell lines (C6 and T98G), Mocetinostat effectively inhibited proliferation, induced apoptosis, and promoted cell differentiation. It also showed potential in suppressing tumor growth, metastasis, and angiogenesis. []
  • Melanoma: Preclinical data suggest Mocetinostat's ability to enhance anti-tumor immune responses in melanoma. It was shown to decrease immunosuppressive cell populations while promoting anti-tumor immune responses, supporting its potential for combination therapies with immune checkpoint inhibitors. [, , ]
  • Prostate Cancer: Research has explored the use of prostate-specific membrane antigen (PSMA)-targeted polymersomes for delivering Mocetinostat and docetaxel to prostate cancer cells. This targeted approach resulted in synergistic anti-cancer effects in three-dimensional spheroid cultures. []

Q12: What is the evidence for Mocetinostat's efficacy in clinical trials?

A12: Mocetinostat has been evaluated in various clinical trials, primarily in hematological malignancies:

  • Hodgkin Lymphoma (HL): A phase II trial of Mocetinostat in relapsed/refractory HL demonstrated promising single-agent activity, with a manageable safety profile, particularly in the context of heavily pretreated patients. [, ]
  • Myelodysplastic Syndrome (MDS): A phase II trial investigated Mocetinostat in combination with 5-azacitidine in MDS and AML patients. This combination showed promising activity, with encouraging response rates and manageable toxicity. [, ]
  • Other Lymphomas: Clinical trials have also explored Mocetinostat in other lymphoma subtypes, including follicular lymphoma and diffuse large B-cell lymphoma, with modest single-agent activity observed. [, ]
  • Urothelial Carcinoma (UC): Mocetinostat was investigated in a phase 2 trial for UC patients with specific genetic alterations, but the results were not detailed in the provided abstracts. [, ]

Q13: Are there known resistance mechanisms to Mocetinostat?

A: While the research provided doesn't extensively delve into specific resistance mechanisms to Mocetinostat, one study indicated that resistance to MEK inhibitors in KRAS mutant lung cancers could be overcome by Mocetinostat through the suppression of ZEB1. This suggests that targeting EMT-related pathways could be a potential strategy to combat resistance to Mocetinostat. [, ] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

Q14: What are the known toxicities and safety concerns associated with Mocetinostat?

A: The most frequent adverse events reported in Mocetinostat clinical trials include fatigue, thrombocytopenia, anemia, nausea, and diarrhea. [, , , , ] One study mentioned a case of significant pericardial adverse events, raising concerns about potential cardiac toxicity. [] Notably, a temporary suspension of patient enrollment in Mocetinostat trials occurred due to potential cardiac complications, emphasizing the need for careful monitoring and further investigation into its cardiac safety profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.